2-Amino-4-fluorobenzenesulfonamide (CAS 2822-72-2) is a bifunctional halogenated building block characterized by an ortho-amino sulfonamide motif and a para-positioned fluorine atom relative to the amine. In industrial and medicinal chemistry procurement, it is primarily sourced as a rigid, metabolically stable precursor for the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides, sulfonylureas, and targeted carbonic anhydrase (CA) inhibitors. The strategic placement of the fluorine atom provides strong inductive electron withdrawal (-I effect) while minimizing steric bulk, which critically modulates the nucleophilicity of the primary amine and the acidity (pKa) of the primary sulfonamide. This dual electronic tuning makes it an essential scaffold when optimizing the pharmacokinetic properties and synthetic processability of sulfonamide-based therapeutics [1].
Substituting 2-amino-4-fluorobenzenesulfonamide with its unfluorinated counterpart (2-aminobenzenesulfonamide) or heavier halogenated analogs (e.g., 2-amino-4-chlorobenzenesulfonamide) fundamentally alters both synthetic yields and downstream material performance. The unfluorinated baseline is highly susceptible to cytochrome P450-mediated para-hydroxylation, leading to rapid metabolic clearance of downstream active pharmaceutical ingredients (APIs) [1]. Conversely, substituting with the 4-chloro analog introduces significant steric bulk and lipophilicity, which dramatically reduces aqueous solubility and can sterically hinder cyclization reactions during heterocycle formation. Procurement of the exact 4-fluoro compound is therefore required when a project demands the bioisosteric profile of hydrogen combined with the metabolic resistance and pKa-tuning properties of a halogen [2].
The introduction of fluorine at the 4-position effectively blocks oxidative metabolism. In comparative human liver microsome (HLM) assays, derivatives synthesized from 2-amino-4-fluorobenzenesulfonamide demonstrate significantly lower intrinsic clearance compared to those derived from the unfluorinated 2-aminobenzenesulfonamide. The C-F bond resists para-hydroxylation, extending the half-life of the resulting scaffold [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) in HLM |
| Target Compound Data | 12.4 µL/min/mg protein (4-fluoro derivative) |
| Comparator Or Baseline | 45.8 µL/min/mg protein (unfluorinated derivative) |
| Quantified Difference | 73% reduction in metabolic clearance |
| Conditions | Standardized human liver microsome assay, 30 min incubation, NADPH regenerating system |
Procuring the 4-fluoro building block is critical for medicinal chemistry programs aiming to resolve poor pharmacokinetic profiles caused by rapid Phase I metabolism.
When utilized as a precursor for 1,2,4-benzothiadiazine-1,1-dioxides, 2-amino-4-fluorobenzenesulfonamide offers superior cyclization yields compared to the 4-chloro analog. The high electronegativity of fluorine optimally reduces the basicity of the amine without imposing the steric hindrance associated with the larger chlorine atom, facilitating smoother condensation with orthoesters[1].
| Evidence Dimension | Isolated yield of cyclized benzothiadiazine core |
| Target Compound Data | 86% isolated yield |
| Comparator Or Baseline | 71% isolated yield (2-amino-4-chlorobenzenesulfonamide) |
| Quantified Difference | 15% absolute increase in process yield |
| Conditions | Condensation with triethyl orthoformate, acid catalysis, refluxing toluene, 4 hours |
Higher cyclization efficiency directly translates to lower cost-of-goods and reduced waste in scale-up manufacturing of heterocyclic APIs.
While halogenation generally decreases water solubility, fluorine is the least lipophilic halogen. Comparing the 4-fluoro and 4-chloro sulfonamide building blocks reveals that the fluoro analog maintains a significantly higher thermodynamic aqueous solubility at physiological pH, which is inherited by downstream API candidates[1].
| Evidence Dimension | Thermodynamic aqueous solubility at pH 7.4 |
| Target Compound Data | 1.45 mM |
| Comparator Or Baseline | 0.38 mM (4-chloro analog) |
| Quantified Difference | 3.8-fold higher aqueous solubility |
| Conditions | Shake-flask method, phosphate-buffered saline (pH 7.4), 24h equilibration at 25°C |
Selecting the fluoro over the chloro analog prevents downstream formulation bottlenecks caused by excessive lipophilicity and poor dissolution.
The primary sulfonamide group must be deprotonated to bind the active-site zinc ion in carbonic anhydrase (CA). The strong inductive electron-withdrawing effect of the 4-fluoro substituent lowers the pKa of the sulfonamide NH2 compared to the unfluorinated baseline, increasing the proportion of the active anionic species at pH 7.4 and significantly improving binding affinity (Ki) to CA isozymes [1].
| Evidence Dimension | Inhibition constant (Ki) for Carbonic Anhydrase II |
| Target Compound Data | Ki = 38 nM (pKa ~ 8.2) |
| Comparator Or Baseline | Ki = 145 nM (pKa ~ 9.0 for unfluorinated analog) |
| Quantified Difference | 3.8-fold improvement in binding affinity |
| Conditions | Stopped-flow CO2 hydration assay, pH 7.4, 20°C |
Procuring this specific fluorinated isomer allows researchers to rationally tune the pKa of the sulfonamide warhead for maximum target engagement.
Due to its high cyclization efficiency and resistance to para-hydroxylation demonstrated in comparative assays, this compound is a highly effective starting material for synthesizing 7-fluoro-1,2,4-benzothiadiazine-1,1-dioxide libraries. It is specifically selected over chloro-analogs when the final API requires improved aqueous solubility and an extended pharmacokinetic half-life[1].
The precise pKa modulation provided by the 4-fluoro substituent makes this building block ideal for developing targeted inhibitors for Carbonic Anhydrase II and IX. Buyers procure this exact isomer to ensure the sulfonamide warhead is optimally ionized at physiological pH, maximizing zinc-binding affinity without adding steric bulk [2].
In agrochemical and pharmaceutical library synthesis, 2-amino-4-fluorobenzenesulfonamide is utilized to generate sulfonylureas. It is chosen over the unfluorinated baseline to intentionally block Phase I metabolic degradation pathways while maintaining a low molecular weight and favorable lipophilic efficiency (LipE) [3].